molecular formula C9H7FN4O B6100444 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No. B6100444
M. Wt: 206.18 g/mol
InChI Key: MPKJZKSPUNKYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one, also known as FLT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FLT is a heterocyclic compound that belongs to the triazine family. It is a white to off-white crystalline powder that is soluble in organic solvents.

Mechanism of Action

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one is a nucleoside analogue that is structurally similar to thymidine. This compound is selectively taken up by proliferating cells, where it is phosphorylated by thymidine kinase 1 (TK1) to form this compound monophosphate. This compound monophosphate is then converted to this compound diphosphate and this compound triphosphate. This compound triphosphate inhibits DNA synthesis by competing with thymidine triphosphate for incorporation into DNA.
Biochemical and Physiological Effects:
This compound has been shown to selectively accumulate in proliferating cells, making it a useful tool for imaging and detecting tumors. This compound has also been shown to be a substrate for TK1, an enzyme that is upregulated in many types of cancer. This compound has been used in preclinical studies to evaluate the efficacy of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one is its selectivity for proliferating cells, making it a useful tool for imaging and detecting tumors. This compound is also relatively easy to synthesize and has a long half-life, making it suitable for PET imaging. However, this compound has some limitations, including its limited availability and its potential to accumulate in inflammatory tissues, which can lead to false-positive results.

Future Directions

For 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one research include the development of new synthesis methods, the optimization of imaging protocols, and the evaluation of this compound as a biomarker for other diseases. This compound may also be used in combination with other imaging agents to improve the accuracy of tumor detection and monitoring.

Synthesis Methods

The synthesis of 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one can be achieved through various methods, including the reaction of 2-fluoroaniline with cyanogen azide or by the reaction of 2-fluoroaniline with triphosgene followed by reaction with ammonia. This compound can also be synthesized by reacting 2-fluoroaniline with triphosgene, followed by reaction with potassium cyanate.

Scientific Research Applications

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly used as a radiotracer in positron emission tomography (PET) imaging to detect tumors and monitor cancer treatment. This compound has also been used in preclinical studies to evaluate the efficacy of new anticancer drugs.

properties

IUPAC Name

3-(2-fluoroanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O/c10-6-3-1-2-4-7(6)12-9-13-8(15)5-11-14-9/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKJZKSPUNKYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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